N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-{[(5-Bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule characterized by a 5-oxo-1-phenylpyrrolidine-3-carboxamide core linked to a 5-bromofuran-2-yl moiety via an ethylamino bridge. The pyrrolidine ring and bromofuran group are critical for its physicochemical and pharmacological properties. The bromine atom in the furan ring enhances electrophilicity and may contribute to halogen bonding in target interactions .
Properties
Molecular Formula |
C18H18BrN3O4 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18BrN3O4/c19-15-7-6-14(26-15)18(25)21-9-8-20-17(24)12-10-16(23)22(11-12)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,20,24)(H,21,25) |
InChI Key |
MODSTJPCJVNBFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the bromofuran moiety, the coupling of the pyrrolidine ring, and the attachment of the phenyl group. One common method involves the use of concentrated sulfuric acid (98%) as a catalyst, with the mixture being stirred for an hour and then filtered .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form different functional groups.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety may yield furan derivatives, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Preliminary studies suggest that N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may exhibit significant biological activity:
- Anti-inflammatory Properties : Compounds containing furan moieties have been associated with anti-inflammatory effects. The bromofuran group may contribute to this activity, making it a candidate for further investigation in inflammatory disease models.
- Anticancer Potential : The structural features of this compound suggest it could act as a lead compound in cancer therapy. The bromofuran moiety is known for its anticancer properties, which could be further explored through targeted studies.
Molecular Docking Studies
Molecular docking studies have indicated that this compound interacts favorably with specific protein targets. Key findings include:
- Binding Affinity : The compound shows promising binding affinities with various biological targets, suggesting its potential as an inhibitor for specific pathways involved in disease processes.
- Interaction Mechanisms : Interactions primarily involve hydrogen bonding and hydrophobic interactions with residues within target proteins. This could lead to significant biological effects and warrants further exploration through structure-activity relationship (SAR) studies.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Bromofuran Derivative : Initial reactions involve the synthesis of the bromofuran component, which can be achieved through standard organic synthesis techniques.
- Amide Bond Formation : Subsequent reactions focus on forming the amide bond with the appropriate amine, leading to the final product.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:
| Compound Name | Structure Features | Unique Applications |
|---|---|---|
| N-(2-{[(5-bromofuran-2-carbonyl)amino]}ethyl)-benzamide | Lacks pyrrolidine structure | Simpler synthetic pathways |
| N-(2-{[(5-bromofuran-2-carbonyl)amino]}ethyl)-4-methoxybenzamide | Different aromatic substitution | Enhanced solubility and bioavailability |
This table highlights how variations in structure can influence potential applications and synthetic routes.
Case Studies and Research Findings
Several studies have been conducted to evaluate compounds related to this compound:
- Anti-inflammatory Activity : Research indicates that furan-containing compounds exhibit anti-inflammatory properties, suggesting that this compound may also have similar effects when tested in vivo .
- Cancer Therapeutics : Studies focusing on related bromofuran derivatives have demonstrated anticancer activity, providing a foundation for exploring this compound's potential in oncology .
- Molecular Docking Insights : Molecular docking analyses have shown that related compounds can effectively bind to cyclooxygenase enzymes, indicating possible therapeutic roles in pain management and inflammation .
Mechanism of Action
The mechanism of action of N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromofuran moiety may interact with enzymes or receptors, while the pyrrolidine ring and phenyl group contribute to its overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, enabling a comparative analysis of structure-activity relationships (SAR), binding affinities, and pharmacological profiles. Below is a detailed comparison:
Structural Analogues with the Pyrrolidine Carboxamide Core
Key Observations :
- The ethylamino linker in the target compound balances flexibility and steric hindrance, whereas the piperazinyl sulfonyl group in the analog from introduces rigidity and polarity, enhancing solubility .
Bromine-Containing Analogues with Heterocyclic Cores
Key Observations :
- The bromofuran in L2 () and the bromophenyl in AZ257 () highlight bromine’s dual role in halogen bonding and hydrophobic interactions. However, the bromofuran in the target compound may offer superior metabolic stability compared to bromophenyl due to reduced susceptibility to oxidative degradation .
Physicochemical and Crystallographic Comparisons
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ():
- Exhibits a planar conformation with an 8.38° dihedral angle between aromatic rings, stabilized by N–H⋯O hydrogen bonds.
- The amide bridge enables extended π-conjugation, similar to the target compound’s pyrrolidine-carboxamide core. However, the pyridine ring in this analog reduces conformational flexibility compared to pyrrolidine .
Key Insights :
- The fluorophenyl piperazinyl sulfonyl analog () shows superior antiviral activity, highlighting the impact of sulfonyl groups on potency .
Biological Activity
N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores its biological activity, focusing on synthesis, structure-activity relationships, and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[(5-bromofuran-2-carbonyl)amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, with the molecular formula C19H20BrN3O5 and a molecular weight of 450.3 g/mol. The structure features a pyrrolidine ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. For instance, a comparative study evaluated the cytotoxic effects of various compounds on A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications significantly enhanced anticancer activity:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 15 | 66 | High |
| Compound 21 | 45 | Moderate |
| Compound 22 | 80 | Low |
Key Findings:
- Compound 21 , which includes a 5-nitrothiophene substituent, exhibited potent anticancer activity against A549 cells while maintaining low toxicity toward non-cancerous HSAEC-1 KT cells .
- The presence of free amino groups in the structure was correlated with increased potency, suggesting that specific functional groups play a critical role in enhancing biological activity .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown significant antimicrobial effects against multidrug-resistant pathogens. A study screened various derivatives against clinically relevant strains such as methicillin-resistant Staphylococcus aureus (MRSA):
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 12.5 |
| Klebsiella pneumoniae | 25 |
| Pseudomonas aeruginosa | 50 |
Observations:
- Compounds demonstrated selective antimicrobial activity, particularly against resistant strains, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant bacteria .
Study on Anticancer Efficacy
In one notable case study involving the evaluation of several 5-oxopyrrolidine derivatives, researchers observed that compound modifications led to varied anticancer activities. The study utilized an MTT assay to assess cell viability post-treatment:
-
Methodology:
- A549 cells were treated with compounds at varying concentrations for 24 hours.
- Cell viability was measured using the MTT assay.
-
Results:
- Compounds with specific substitutions (e.g., nitro or halogen groups) showed enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin.
Antimicrobial Screening
Another study focused on the antimicrobial properties of these compounds against resistant bacterial strains:
-
Methodology:
- Disc diffusion and broth microdilution methods were employed to determine the MIC values.
- Various bacterial strains were tested to evaluate the breadth of antimicrobial activity.
- Results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
